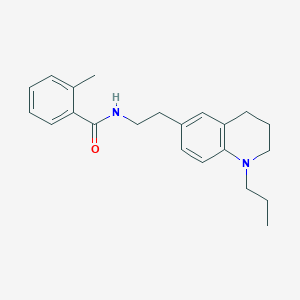

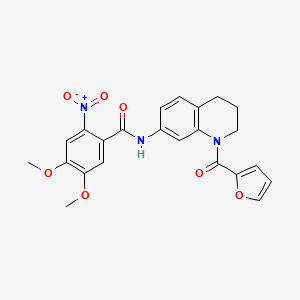

5-cyclopropyl-N-(2-methoxy-2-(o-tolyl)ethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole derivatives and cyclopropane-containing compounds are significant in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such compounds involve complex chemical reactions aiming at obtaining specific molecular structures with desired properties.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, utilizing substrates that can provide the necessary functional groups for the formation of the isoxazole ring. For instance, the synthesis of 3-carboxyisoxazole compounds can be achieved through the cycloaddition of carbethoxyformonitrile oxide to specific amides, followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). Similarly, ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate synthesis involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structures of certain isoxazole compounds were determined to belong to specific space groups, providing detailed insights into their molecular geometry and intermolecular interactions (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Isoxazole derivatives can undergo various chemical reactions, including etherification, oximation, and Beckmann rearrangement, leading to the formation of highly functionalized compounds. These reactions are pivotal in modifying the chemical structure to achieve desired properties and biological activities (Chen, Ye, & Hu, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Compounds structurally related to isoxazoles and carboxamides have been extensively explored for their synthesis, characterization, and potential biological activities. For example, derivatives of pyrazoles and pyrimidines, which share some structural similarity with isoxazoles, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines (Hassan, Hafez, & Osman, 2014). These studies indicate the potential of similar compounds in the development of new anticancer agents.

Antimicrobial and Antioxidant Studies

- The antimicrobial and antioxidant properties of cyclopropane derivatives have also been investigated, suggesting that compounds with cyclopropyl groups could potentially be developed into new antimicrobial and antioxidant agents (Raghavendra et al., 2016). This aligns with the interest in discovering new compounds with improved efficacy and safety profiles for treating infections and oxidative stress-related conditions.

Molecular Docking and Pharmacological Properties

- The pharmacological properties and molecular interactions of chemically related compounds have been studied using molecular docking techniques. These studies help in understanding how these molecules interact with biological targets, potentially guiding the development of compounds with optimized therapeutic effects. For example, compounds with pyrimidine and imidazole rings have been evaluated for their interactions with biological targets, aiding in the design of molecules with desired biological activities (Nassar, Atta-Allah, & Elgazwy, 2015).

Direcciones Futuras

Isoxazole and its derivatives continue to be an active area of research due to their wide range of biological activities. Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

5-cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-5-3-4-6-13(11)16(21-2)10-18-17(20)14-9-15(22-19-14)12-7-8-12/h3-6,9,12,16H,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCYGEIESOXVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)